1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
Description
The compound 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring two distinct aromatic substituents:
- R1: A 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl group, which introduces a hydroxylated, partially saturated bicyclic system. This moiety may enhance solubility through hydrogen bonding.
The molecular formula is C₂₃H₂₄N₂O₂ (molecular weight: 360.45 g/mol). Crystallographic analysis of related compounds (e.g., ) often employs SHELX software for structure refinement, indicating that similar methods may apply here .
Properties
IUPAC Name |
1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(24-15-20-10-5-9-18-7-3-4-11-21(18)20)25-16-23(27)13-12-17-6-1-2-8-19(17)14-23/h1-11,27H,12-16H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQYGJRLIBFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NCC3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core naphthalene derivatives. One common synthetic route includes the following steps:
Formation of 2-Hydroxy-1,2,3,4-tetrahydronaphthalene: This can be achieved through the reduction of naphthalene derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4).
Introduction of the Urea Group: The urea group can be introduced by reacting the hydroxylated tetrahydronaphthalene with isocyanates or urea derivatives under controlled conditions.
Coupling with Naphthalen-1-ylmethyl Group: The final step involves the coupling of the urea derivative with naphthalen-1-ylmethyl group using reagents like carbodiimides or coupling agents such as DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials and as an intermediate in the manufacturing of various chemical products.
Mechanism of Action
The mechanism by which 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the urea moiety play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea
- Molecular Formula : C₁₉H₁₅Cl₂N₂O
- Substituents :
- R1 : 1-(2,4-Dichlorophenyl)ethyl (lipophilic, electron-withdrawing Cl groups).
- R2 : Naphthalen-1-yl.
- Key Differences :
- The dichlorophenyl group increases lipophilicity (predicted logP: 4.5 vs. 3.8 for the target compound).
- Lacks the hydroxyl group, reducing hydrogen-bonding capacity and solubility.
- Reported Activity : Exhibits antifungal properties, highlighting the role of halogenated aromatic groups in bioactivity.
(2E)-2-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydronaphthalen-1-one
- Molecular Formula : C₁₅H₁₂OS
- Substituents: A thiophene moiety conjugated to a tetrahydronaphthalenone core.
- Key Differences: Urea group absent; instead, a ketone and thiophene provide distinct electronic properties.
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Data for Selected Urea Derivatives
Key Findings:
Lipophilicity : The dichlorophenyl analogue’s higher logP (4.5) suggests superior membrane permeability but poorer aqueous solubility compared to the target compound.
Solubility : The hydroxyl group in the target compound may improve solubility (e.g., ~0.15 mg/mL vs. ~0.05 mg/mL for the dichlorophenyl analogue), critical for oral bioavailability.
Bioactivity : Halogenated aromatic groups (e.g., dichlorophenyl) are associated with antifungal activity, while hydroxylated systems may optimize target engagement in hydrophilic environments.
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), structural fingerprints of the target compound and its dichlorophenyl analogue were compared:
- Shared Features : Urea core, naphthyl group.
- Divergent Features : Hydroxy-tetrahydronaphthalenyl vs. dichlorophenyl.
- Similarity Score : Moderate (estimated Tanimoto index: 0.65–0.70), indicating partial overlap in pharmacophoric properties.
Biological Activity
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural arrangement that includes a urea functional group linked to naphthalene and hydroxy-tetrahydronaphthalene moieties. The molecular formula is C23H24N2O2 with a molecular weight of approximately 360.457 g/mol .
Structural Characteristics
The compound's structure contributes to its biological activity:
- Hydrophobic Characteristics : The tetrahydronaphthalene structure enhances hydrophobic interactions.
- Hydrogen Bonding Potential : The hydroxy group allows for potential hydrogen bonding, influencing solubility and reactivity.
Biological Activities
Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer properties . It may interact with specific biological targets such as enzymes or receptors, modulating their activity and leading to various therapeutic effects .
Antimicrobial Activity
Research indicates that this compound may possess significant antimicrobial properties. The presence of the naphthalene moiety is believed to play a crucial role in its effectiveness against various pathogens. The compound could potentially inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have shown that this compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism of action likely involves the induction of apoptosis in malignant cells through the modulation of key signaling pathways .
The synthesis typically involves the reaction between 2-hydroxy-1,2,3,4-tetrahydronaphthalene and isocyanates under controlled conditions. The resulting compound's mechanism of action is hypothesized to involve interactions with specific molecular targets within cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
